molecular formula C13H20ClNO4S B603129 [(3-butoxy-4-chlorophenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1206144-03-7

[(3-butoxy-4-chlorophenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603129
CAS No.: 1206144-03-7
M. Wt: 321.82g/mol
InChI Key: DCMHQJSWFNHIKV-UHFFFAOYSA-N
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Description

(3-butoxy-4-chlorophenyl)sulfonylamine is a complex organic compound characterized by its unique structure, which includes a butoxy group, a chlorophenyl group, a sulfonyl group, and a hydroxypropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-butoxy-4-chlorophenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(3-butoxy-4-chlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-butoxy-4-chlorophenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-butoxy-4-chlorophenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The hydroxypropylamine group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (3-butoxy-4-chlorophenyl)sulfonylamine
  • (3-butoxy-4-chlorophenyl)sulfonylamine
  • (3-butoxy-4-chlorophenyl)sulfonylamine

Uniqueness

(3-butoxy-4-chlorophenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, while the hydroxypropylamine group improves its solubility and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-3-4-7-19-13-8-11(5-6-12(13)14)20(17,18)15-9-10(2)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMHQJSWFNHIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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